
7-N-(p-Hydroxyphenyl)-mitomycin C
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説明
7-N-(p-Hydroxyphenyl)-mitomycin C, also known as this compound, is a useful research compound. Its molecular formula is C21H22N4O6 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What experimental methodologies are used to characterize the DNA-damaging specificity of 7-N-(p-hydroxyphenyl)-mitomycin C?
- Answer : Sequence-specific DNA damage can be analyzed using reductive activation protocols combined with DNA sequencing techniques. Ueda & Komano (1984) demonstrated that reduced this compound induces preferential cleavage at guanine-cytosine-rich regions, identified via gel electrophoresis and autoradiography of plasmid DNA treated under anaerobic conditions . Comparative studies with mitomycin C analogs should include controls for redox potential and enzymatic activation (e.g., NADPH:cytochrome c reductase) to validate specificity.
Q. How is the molecular structure of this compound validated in academic research?
- Answer : Structural validation employs X-ray crystallography (for absolute configuration) and 2D NMR (e.g., HSQC, HMBC for connectivity). While the parent mitomycin C’s dihydrate structure was resolved via X-ray diffraction , collision cross-section (CCS) data from ion mobility-mass spectrometry (as in ) can corroborate conformational stability in solution. SMILES and InChI identifiers should be cross-referenced with databases to ensure consistency .
Q. What model systems are appropriate for studying the biological activity of this compound?
- Answer : Bacteriophage systems (e.g., φX174, G4) are historically significant for assessing DNA cross-linking efficiency, as shown in phage inactivation assays under reductive conditions . Mammalian cell lines (e.g., non-small cell lung cancer models) are used for cytotoxicity studies, with mitomycin C-resistant lines serving as controls for mechanism-of-action comparisons .
Advanced Research Questions
Q. How does pH influence the activation and DNA cross-linking efficiency of this compound?
- Answer : Enzyme-mediated activation (e.g., flavoenzymes) is pH-dependent, with optimal DNA alkylation occurring near neutral pH (7.0–7.5). At acidic pH (<6.0), reduced activation efficiency decreases cross-link formation, as shown by kinetic assays measuring adduct accumulation via HPLC-MS . Researchers must buffer reaction systems rigorously and validate pH stability of the compound using spectrophotometric degradation assays .
Q. How can contradictions in structural or mechanistic data be resolved?
- Answer : Discrepancies in absolute configuration (e.g., mitomycin C’s historical ambiguity) were resolved via single-crystal X-ray diffraction . For mechanistic disputes (e.g., cross-linking vs. monofunctional adducts), use quantitative DNA footprinting combined with in vitro transcription assays to distinguish primary alkylation sites from secondary lesions .
Q. What strategies identify resistance mechanisms in tumor cells exposed to this compound?
- Answer : Generate resistant cell lines via gradual dose escalation (e.g., 0.1–10 µM over 6 months). Transcriptomic profiling (RNA-seq) can reveal upregulated efflux pumps (e.g., ABC transporters) or DNA repair pathways (e.g., Fanconi anemia genes). Comparative metabolomics (LC-MS) may detect altered glutathione levels, which quench reactive intermediates .
Q. What analytical challenges arise in detecting DNA adducts formed by this compound?
- Answer : Adduct instability under oxidative conditions requires anaerobic sample preparation. 32P-postlabeling assays or isotope dilution mass spectrometry (using ¹⁵N-labeled DNA) improve sensitivity for low-abundance cross-links. False positives from non-specific alkylation are minimized by including negative controls with non-reductive activation .
Q. Methodological Notes
- DNA Damage Assays : Include Comet assays for single-strand breaks and qPCR-based lesion quantification for site-specific damage .
- Structural Validation : Pair experimental CCS values (e.g., 197.7 Ų for [M+H]+ ) with computational modeling (e.g., Density Functional Theory) to resolve conformational ambiguities.
- Resistance Studies : Use isogenic cell lines (wild-type vs. DNA repair-deficient) to isolate resistance pathways .
特性
分子式 |
C21H22N4O6 |
---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
[(7R,8S)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13?,19?,21-/m1/s1 |
InChIキー |
HNTGDFCASLOZEZ-QHLODZMVSA-N |
異性体SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |
同義語 |
7-N-(4-hydroxyphenyl)mitomycin C 7-N-(p-hydroxyphenyl)-mitomycin C 7-N-PHPMC KW 2083 NSC 278891 NSC-278891 |
製品の起源 |
United States |
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